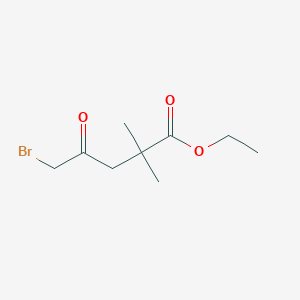
1-Methylpiperazine
Vue d'ensemble
Description
1-Methylpiperazine is a chemical compound with interesting properties and diverse applications. It belongs to the piperazine family and is characterized by the presence of a methyl group attached to the piperazine ring . It is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound leverages a green and cost-effective approach involving two primary steps. Initially, di-Me oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form this compound-2,3-dione as an intermediate . A paper by Dorokhova et al. provides more details on the synthesis of this compound .
Molecular Structure Analysis
This compound is a heterocyclic organic compound. The molecular formula is C5H12N2 .
Chemical Reactions Analysis
As a functional group-containing compound, this compound acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . The synthesis of this compound involves an aminolysis reaction to form an intermediate, followed by hydrogenation using Raney nickel .
Physical And Chemical Properties Analysis
This compound is a colorless liquid with a distinctive amine odor . It has a melting point of -6 °C, a boiling point of 138 °C, a density of 0.903 g/mL at 25 °C, and a refractive index of n 20/D 1.466 .
Applications De Recherche Scientifique
Hydrogen-Bonding Salts Formation : 1-Methylpiperazine has been used to form multi-component hydrogen-bonding salts with aromatic carboxylic acids, such as 2,4-dihydroxybenzoic acid and 1,8-naphthalene acid. These salts have unique three-dimensional supramolecular architectures and show robust hydrogen-bond interactions, which are significant in directing crystal structures. These interactions also contribute to thermal stability, as examined by thermogravimetric analysis (Yang Yu et al., 2015).
Synthesis of Medicinal Drugs : 1-Amino-4-methylpiperazine, a derivative of this compound, is commonly used as an intermediate in the synthesis of medicinal drugs. Various methods have been developed for its synthesis, including a reaction with N,N-bis(2-chloroethyl)methylamine and hydrazine, offering an efficient method for isolation (P. M. Kushakova et al., 2004).
Triazenes Synthesis : this compound has been coupled with diazonium salts to create a series of triazenes, characterized by various spectroscopic methods. These compounds have potential applications in various fields due to their distinct chemical properties (Vanessa Renee Little & K. Vaughan, 2004).
Analyzing Degradation Products in CO2 Capture : An innovative solvent for CO2 capture consisting of this compound was studied to understand its degradation during use. This research is crucial for developing efficient and stable CO2 capture technologies (Lorena Cuccia et al., 2017).
Antimicrobial Activity : Piperazine derivatives of chitosan, including methylpiperazine, have been investigated for their antibacterial activity against various strains of bacteria. These compounds, particularly those with di-quaternary substituents, showed significant antibacterial properties (M. Másson et al., 2008).
Physicochemical Properties Study : The physicochemical properties of aqueous this compound solutions have been extensively studied, including their densities, viscosities, refractive indices, and surface tensions. These properties are essential for understanding the microscopic liquid structure of aqueous amine solutions (Aravind V. Rayer et al., 2011).
Mécanisme D'action
Target of Action
1-Methylpiperazine is a versatile organic compound with diverse applications, particularly in the pharmaceutical industry . It plays a pivotal role in the synthesis of various bioactive compounds. For instance, it’s incorporated into quinacrine analogs to enhance anti-prion activity by improving potency and binding affinity to target proteins . In the realm of antitumor agents, this compound is utilized in the preparation of compounds that inhibit crucial protein kinases involved in cancer progression .
Mode of Action
As a functional group-containing compound, this compound acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . This unique structure and reactivity make it a valuable component in the development of new therapeutic compounds . For instance, in the synthesis of anti-prion agents, the introduction of this compound into the quinacrine structure led to the development of promising analogs with enhanced anti-prion activities .
Pharmacokinetics
It’s worth noting that the inclusion of this compound in the structure of certain compounds has been shown to facilitate the attainment of desirable drug-like properties . For instance, certain analogs displayed permeabilities within the range of central nervous system (CNS) permeant candidates .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compound it’s incorporated into. For instance, in the context of anti-prion agents, analogs incorporating this compound exhibited improved potency and activity across different prion-infected murine cell models compared to quinacrine itself . Furthermore, they demonstrated greater binding affinities for a human prion protein fragment .
Action Environment
It’s worth noting that this compound has been studied for its ability to inhibit metal corrosion at elevated temperatures and in harsh environments , suggesting that it may exhibit different properties under different environmental conditions.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Methylpiperazine acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . It plays a pivotal role in the synthesis and functionalization of various bioactive compounds, enhancing their activities and drug-like potential .
Cellular Effects
This compound has been found to have significant applications in the pharmaceutical industry. It has been used in the preparation of compounds that inhibit crucial protein kinases involved in cancer progression, showing promise as effective antitumor drugs . Furthermore, it has demonstrated anti-nociceptive and anti-inflammatory effects in animal models .
Molecular Mechanism
As a functional group-containing compound, this compound acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . It plays a key role in the synthesis of various bioactive compounds, enhancing their activities and drug-like potential .
Temporal Effects in Laboratory Settings
This compound is considered stable under normal conditions, but it can react with strong oxidizing agents or acids . It has been studied for its ability to inhibit metal corrosion at elevated temperatures and in harsh environments .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent anti-nociceptive and anti-inflammatory effects . For instance, it decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test .
Transport and Distribution
Given its solubility in water and common organic solvents , it is likely to be distributed widely in the body.
Propriétés
IUPAC Name |
1-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021898 | |
| Record name | 1-Methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Methylpiperazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.0 [mmHg] | |
| Record name | 1-Methylpiperazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
109-01-3 | |
| Record name | 1-Methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92I95EL9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 1-Methylpiperazine is C5H12N2, and its molecular weight is 100.16 g/mol. [] [https://www.semanticscholar.org/paper/4153f41ed1c9480d2798a12e3618a33de432ab57]
ANone: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy can be used to determine the structure and purity of this compound. The assignment of chemical shifts to specific protons and carbons in the piperazine ring is facilitated by comparison with model compounds like piperazine. [] [https://www.semanticscholar.org/paper/78c29adc90d6d0577169c111e9f26ac273ded0c3] A DEPT experiment can distinguish between methyl and methylene groups in the molecule. [] [https://www.semanticscholar.org/paper/78c29adc90d6d0577169c111e9f26ac273ded0c3]
- IR Spectroscopy: Infrared spectroscopy can identify characteristic functional groups present in this compound. [] [https://www.semanticscholar.org/paper/78c29adc90d6d0577169c111e9f26ac273ded0c3]
- Mass Spectrometry: Mass spectrometry techniques such as GC-MS and LC-MS can be used to determine the molecular weight and identify characteristic fragmentation patterns of this compound. [] [https://www.semanticscholar.org/paper/389135d365251dbdc54e9aeaf0a55334013092ab]
ANone: this compound exhibits different reactivity and solubility in various solvents, influencing its applications:
- Acetonitrile: this compound acts as a nucleophile in SNAr reactions with aryl halides like 4-fluoronitrobenzene in acetonitrile. [] [https://www.semanticscholar.org/paper/0548106e3d4907b2811411f1d01e4ef50082db28] The reaction kinetics are influenced by the solvent's ability to stabilize intermediates.
- Water: this compound readily dissolves in water and forms salts with various acids, including tetrasulfidotungstate and dihydrogen phosphate. [, ] [https://www.semanticscholar.org/paper/5730a0dc681ea020b1fc01f26abb5b6dd463ba9c, https://www.semanticscholar.org/paper/9322b945ac00210482298c062511b0f6286662da] The resulting salts often exhibit hydrogen bonding networks, impacting their crystal structures and properties.
A: Yes, this compound can act as a base catalyst in organic reactions. For example, in the SNAr reaction between 4-fluoronitrobenzene and this compound in acetonitrile, a second molecule of this compound participates in a rate-limiting proton transfer step, driving the reaction forward. [] [https://www.semanticscholar.org/paper/0548106e3d4907b2811411f1d01e4ef50082db28]
A: Yes, density functional theory (DFT) calculations have been employed to study the chemoselectivity and stereospecificity of Michael addition reactions involving this compound and β-hydroxyparthenolides. [] [https://www.semanticscholar.org/paper/24dc01058d733cedcfb75d3e083cae05ed005c7b] These calculations, performed at the B3LYP/6-31G(d,p) level of theory, provided insights into reaction mechanisms and helped rationalize experimental observations.
A: Studies on dexrazoxane analogs, which share structural similarities with this compound, have shown that even minor modifications, like methylation, can significantly impact their cardioprotective effects. [] [https://www.semanticscholar.org/paper/2bccc43d8f40371081b8febe416ecb504dddd5b8] This highlights the importance of specific structural features for biological activity.
A: Research on the nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines with this compound revealed that bulky substituents on the pyridine ring, specifically at the 3-position, can direct the reaction towards the less sterically hindered 6-position. [] [https://www.semanticscholar.org/paper/7543313d6f736d8eed9d1a7c87c161cbeba70ab8] This regioselectivity is influenced by the steric interactions between the substituent and the incoming nucleophile.
A: this compound can be effectively quantified using gas chromatography coupled with mass spectrometry (GC/MS). This technique allows for the separation and identification of this compound in complex mixtures, even in the presence of structurally similar compounds like dimethoxybenzyl-N-methylpiperazines. [] [https://www.semanticscholar.org/paper/4153f41ed1c9480d2798a12e3618a33de432ab57]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)




![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)

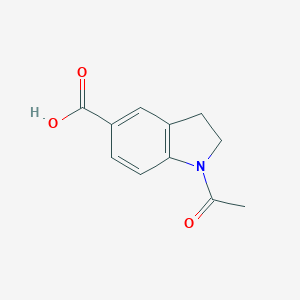
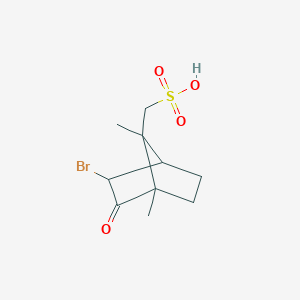
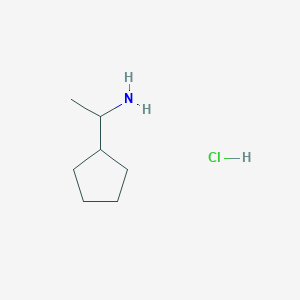
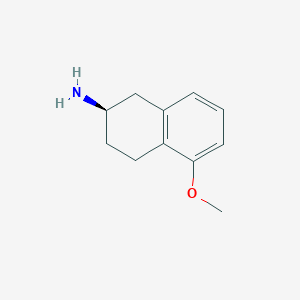
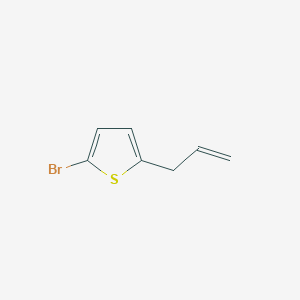
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
